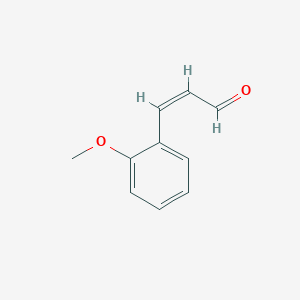

2-甲氧基肉桂醛

描述

Synthesis Analysis

The synthesis of compounds similar to 2-Methoxycinnamaldehyde often involves catalytic oxidation or enzymatic reactions. For instance, enzymatic saccharide acylation with hydroxycinnamic acids in non-conventional media has been explored, highlighting the importance of solvent choice and enzyme stability in synthesis reactions (Zeuner et al., 2012). Additionally, the review on the synthesis of vanillin (which shares a related structure) discusses promising and practical synthesis methods that could be applicable to 2-Methoxycinnamaldehyde synthesis (Tan Ju & Liao Xin, 2003).

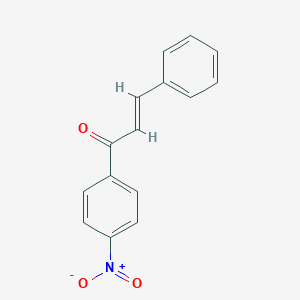

Molecular Structure Analysis

The molecular structure of 2-Methoxycinnamaldehyde, similar to related compounds, is characterized by the presence of methoxylated lipids which have been discussed for their natural occurrence, biological activity, and synthesis. These compounds, including methoxylated fatty acids and alkyl glycerols, show a range of biological activities such as antibacterial and antitumor effects (Carballeira, 2002).

Chemical Reactions and Properties

2-Methoxycinnamaldehyde's reactivity can be inferred from studies on similar methoxylated compounds. For instance, catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde is relevant, indicating potential pathways for the synthesis and modification of 2-Methoxycinnamaldehyde (Tarabanko & Tarabanko, 2017).

Physical Properties Analysis

While specific studies on the physical properties of 2-Methoxycinnamaldehyde were not directly found, insights can be drawn from related compounds. The solubility, melting point, and other physical properties are crucial for its applications and can be influenced by the methoxyl group's presence and position on the compound.

Chemical Properties Analysis

The chemical properties of 2-Methoxycinnamaldehyde, such as its reactivity towards nucleophiles, electrophiles, and its potential for forming derivatives, can be critical for its use in synthetic chemistry. The study on the synthesis and transformations of benzothiazole derivatives, for example, outlines modern trends in the chemistry of biologically active compounds that could relate to the reactivity and applications of 2-Methoxycinnamaldehyde (Zhilitskaya et al., 2021).

科学研究应用

抗病毒活性

2-甲氧基肉桂醛已被检验其抗病毒活性,特别是针对人类喉癌细胞系中的人类呼吸道合胞病毒(RSV)。该化合物被发现通过干扰病毒的附着和内化来有效抑制RSV的细胞病变效应,表明其作为抗病毒药物的潜力(Wang et al., 2009)。

抗炎和心血管效应

2-甲氧基肉桂醛已展示对炎症过程和心血管健康的影响。已显示其在被IL-1刺激的大鼠脑微血管内皮细胞中下调COX-2活性和PGE2释放,表明其在管理与炎症相关的疾病中的潜力。此外,来自肉桂树的2-甲氧基肉桂醛已显示对体内心肌缺血/再灌注损伤具有保护作用,可能是由于其抗炎作用和血红素氧合酶(HO)-1诱导(Guo et al., 2006; Hwa et al., 2012)。

抗癌活性

几项研究已突出了2-甲氧基肉桂醛的抗癌潜力。已发现其抑制多种癌细胞系的增殖并诱导凋亡,包括肝细胞癌Hep 3B细胞、肺腺癌A549细胞和人类肺鳞状细胞癌NCI-H520细胞。该化合物已显示对线粒体膜电位丧失、细胞色素c释放、半胱氨酸蛋白酶激活以及拓扑异构酶I和II活性的抑制产生影响,表明其作为潜在的抗癌治疗药物的作用(Perng et al., 2016; Wong et al., 2016; Liu et al., 2017)。

作用机制

安全和危害

未来方向

The potential antibacterial activity of 2-Methoxycinnamaldehyde against Methicillin-resistant Staphylococcus epidermidis (MRSE) was investigated . The study showed that 2-Methoxycinnamaldehyde significantly increased the ROS production in MRSE, and the following metabolomics analysis showed that the increased ROS production may partially be due to the increased metabolic flux through the TCA cycle . Therefore, 2-Methoxycinnamaldehyde seems to be a promising alternative antimicrobial agent to control MRSE infections .

生化分析

Biochemical Properties

2-Methoxycinnamaldehyde interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to increase the cellular protein level of heme oxygenase-1 (HO-1) and promote the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus . These interactions suggest that 2-Methoxycinnamaldehyde may influence cellular redox homeostasis .

Cellular Effects

2-Methoxycinnamaldehyde has been shown to have profound effects on various types of cells. For instance, it inhibits the proliferation and induces apoptosis in human lung squamous cell carcinoma NCI-H520 cells . It also inhibits the proliferation and biofilm formation of Methicillin-resistant Staphylococcus epidermidis (MRSE), a common pathogen .

Molecular Mechanism

At the molecular level, 2-Methoxycinnamaldehyde exerts its effects through several mechanisms. It induces apoptosis by causing mitochondrial membrane potential loss and activating both caspase-3 and caspase-9 . It also inhibits topoisomerase I and II activities .

Temporal Effects in Laboratory Settings

Over time, 2-Methoxycinnamaldehyde has been observed to cause morphological changes and the leakage of DNA, RNA, and cellular contents of MRSE

Metabolic Pathways

2-Methoxycinnamaldehyde appears to influence several metabolic pathways. It significantly increases the reactive oxygen species (ROS) production in MRSE, which may be partially due to the increased metabolic flux through the tricarboxylic acid (TCA) cycle . The metabolic flux through the pentose phosphate pathway (PPP) was also found to be upregulated, accompanied by elevated ROS production .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxycinnamaldehyde involves the conversion of 2-hydroxycinnamaldehyde to the desired product through a series of reactions.", "Starting Materials": [ "2-hydroxycinnamaldehyde", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxycinnamaldehyde in methanol", "Step 2: Add sodium hydroxide to the solution and stir for several hours at room temperature", "Step 3: Acidify the solution with sulfuric acid to pH 2-3", "Step 4: Extract the product with ethyl acetate", "Step 5: Dry the organic layer over magnesium sulfate", "Step 6: Evaporate the solvent under reduced pressure to obtain 2-Methoxycinnamaldehyde as a yellow solid" ] } | |

CAS 编号 |

1504-74-1 |

分子式 |

C10H10O2 |

分子量 |

162.18 g/mol |

IUPAC 名称 |

(Z)-3-(2-methoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4- |

InChI 键 |

KKVZAVRSVHUSPL-XQRVVYSFSA-N |

手性 SMILES |

COC1=CC=CC=C1/C=C\C=O |

SMILES |

COC1=CC=CC=C1C=CC=O |

规范 SMILES |

COC1=CC=CC=C1C=CC=O |

沸点 |

160.00 to 161.00 °C. @ 12.00 mm Hg |

闪点 |

greater than 200 °F (NTP, 1992) |

熔点 |

111 to 115 °F (NTP, 1992) |

其他 CAS 编号 |

1504-74-1 60125-24-8 |

物理描述 |

O-methoxycinnamaldehyde appears as yellow crystals. (NTP, 1992) Pale yellow crystals, warm spicy floral odou |

Pictograms |

Irritant |

溶解度 |

less than 0.1 mg/mL at 64 °F (NTP, 1992) slightly soluble in water miscible (in ethanol) |

同义词 |

2-methoxycinnamaldehyde o-methoxycinnamaldehyde |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

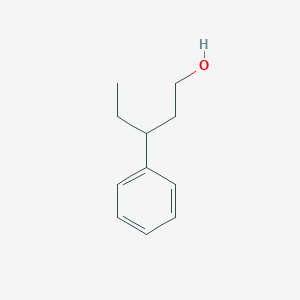

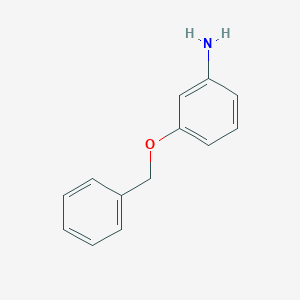

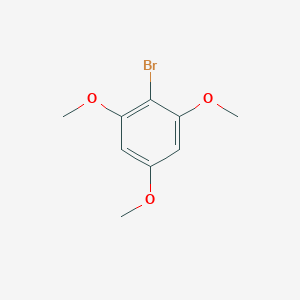

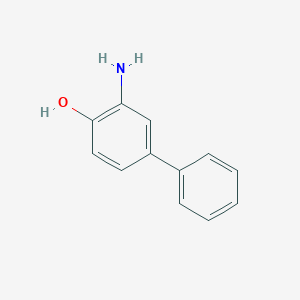

Feasible Synthetic Routes

Q & A

A: 2-MCA exhibits its effects through various mechanisms, primarily by inhibiting nuclear factor-κB (NF-κB) signaling. [] This inhibition occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of NF-κB. [] This cascade ultimately leads to the inhibition of TNF-α-induced proliferation and migration of human aortic smooth muscle cells. []

ANone: While the provided abstracts don't include detailed spectroscopic data, the molecular formula of 2-MCA is C10H10O2, and its molecular weight is 162.19 g/mol. For detailed spectroscopic data, refer to chemical databases like PubChem or ChemSpider.

ANone: The provided abstracts do not contain specific details on material compatibility and stability of 2-MCA under various conditions.

ANone: The provided abstracts primarily focus on the biological activity of 2-MCA and do not discuss its catalytic properties or applications.

A: Molecular docking studies have been conducted to assess the binding affinity of 2-MCA with target proteins like PTGS2, MMP9, and TLR4. [] These studies highlight the potential of computational approaches in understanding 2-MCA's interactions with biological targets. Additionally, molecular dynamics simulations were used to investigate target-ligand interaction and stability parameters of 2-MCA with renin receptor (ATP6AP2) and thymidylate kinase (DTYMK).[32]

A: While comprehensive SAR studies are not detailed in the abstracts, one study investigated the nematicidal activity of 2-MCA and related compounds, suggesting that structural characteristics like functional groups, saturation, and carbon skeleton influence toxicity. [] Another study indicated that 2-MCA, along with other cinnamaldehyde derivatives, showed stronger inhibitory effects on platelet aggregation than acetylsalicylic acid, suggesting the importance of the specific functional groups for this activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。